4-{[(2,2-Dimethylpropanoyl)carbamothioyl]amino}benzoic acid
Overview
Description
4-{[(2,2-Dimethylpropanoyl)carbamothioyl]amino}benzoic acid is a complex organic compound with a molecular formula of C13H15N2O3S This compound is characterized by the presence of a benzoic acid moiety linked to a carbamothioyl group, which is further attached to a 2,2-dimethylpropanoyl group
Preparation Methods
The synthesis of 4-{[(2,2-Dimethylpropanoyl)carbamothioyl]amino}benzoic acid involves multiple steps, typically starting with the preparation of the benzoic acid derivative. The synthetic route often includes the following steps:
Formation of the Benzoic Acid Derivative: The benzoic acid derivative is prepared through a series of reactions involving aromatic substitution and carboxylation.
Introduction of the Carbamothioyl Group: The carbamothioyl group is introduced through a reaction with thiourea under controlled conditions.
Attachment of the 2,2-Dimethylpropanoyl Group: The final step involves the acylation of the intermediate compound with 2,2-dimethylpropanoyl chloride in the presence of a suitable base.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as continuous flow synthesis and high-throughput screening.
Chemical Reactions Analysis
4-{[(2,2-Dimethylpropanoyl)carbamothioyl]amino}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or amine derivative.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding benzoic acid and amine derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-{[(2,2-Dimethylpropanoyl)carbamothioyl]amino}benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-{[(2,2-Dimethylpropanoyl)carbamothioyl]amino}benzoic acid involves its interaction with specific molecular targets and pathways. The carbamothioyl group is known to interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the benzoic acid moiety can interact with various receptors and enzymes, modulating their function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
4-{[(2,2-Dimethylpropanoyl)carbamothioyl]amino}benzoic acid can be compared with other similar compounds, such as:
4-{[(2,2-Dimethylpropanoyl)carbamothioyl]amino}methylbenzoic acid: This compound has a similar structure but with a methyl group attached to the benzoic acid moiety.
4-{[(2,2-Dimethylpropanoyl)carbamothioyl]amino}phenylacetic acid: This compound has a phenylacetic acid moiety instead of a benzoic acid moiety.
4-{[(2,2-Dimethylpropanoyl)carbamothioyl]amino}benzamide: This compound has a benzamide moiety instead of a benzoic acid moiety.
Properties
IUPAC Name |
4-(2,2-dimethylpropanoylcarbamothioylamino)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-13(2,3)11(18)15-12(19)14-9-6-4-8(5-7-9)10(16)17/h4-7H,1-3H3,(H,16,17)(H2,14,15,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQZCMQPGYDVPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC(=S)NC1=CC=C(C=C1)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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